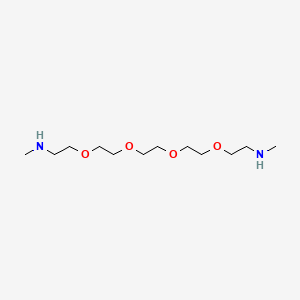
MeNH-PEG4-NHMe
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1,N14-Dimethyl-3,6,9,12-tetraoxatetradecane-1,14-diamine is a chemical compound with the molecular formula C12H28N2O4. It is a member of the polyethylene glycol (PEG) family, characterized by the presence of multiple ether linkages in its structure. This compound is known for its versatility and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N14-Dimethyl-3,6,9,12-tetraoxatetradecane-1,14-diamine typically involves the reaction of polyethylene glycol with dimethylamine. The process can be summarized as follows:
Starting Materials: Polyethylene glycol and dimethylamine.
Reaction Conditions: The reaction is carried out in the presence of a catalyst, typically under an inert atmosphere to prevent oxidation. The temperature is maintained between 50-100°C.
Purification: The product is purified using techniques such as distillation or chromatography to remove any unreacted starting materials and by-products.
Industrial Production Methods
In an industrial setting, the production of N1,N14-Dimethyl-3,6,9,12-tetraoxatetradecane-1,14-diamine follows a similar synthetic route but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix polyethylene glycol and dimethylamine under controlled conditions.
Continuous Monitoring: The reaction is continuously monitored to ensure optimal conditions and yield.
Automated Purification: Advanced purification systems are employed to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
N1,N14-Dimethyl-3,6,9,12-tetraoxatetradecane-1,14-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo substitution reactions where one of the functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted amines and ethers.
Wissenschaftliche Forschungsanwendungen
N1,N14-Dimethyl-3,6,9,12-tetraoxatetradecane-1,14-diamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a cross-linker in polymer chemistry.
Biology: Employed in the modification of biomolecules and as a linker in bioconjugation techniques.
Medicine: Utilized in drug delivery systems due to its biocompatibility and ability to form stable conjugates with therapeutic agents.
Industry: Used in the production of surfactants, lubricants, and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism of action of N1,N14-Dimethyl-3,6,9,12-tetraoxatetradecane-1,14-diamine involves its ability to interact with various molecular targets. The compound’s ether linkages allow it to form hydrogen bonds and interact with polar molecules. In biological systems, it can modify proteins and nucleic acids, affecting their function and stability. The compound’s ability to form stable conjugates makes it useful in drug delivery, where it can enhance the solubility and bioavailability of therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6,9,12-Tetraoxatetradecane-1,14-diamine: Similar structure but lacks the dimethyl groups.
Polyethylene glycol (PEG): A broader class of compounds with varying chain lengths and functional groups.
N,N’-Dimethyl-3,6,9,12-tetraoxatetradecane-1,14-diamine: A closely related compound with slight structural variations.
Uniqueness
N1,N14-Dimethyl-3,6,9,12-tetraoxatetradecane-1,14-diamine is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of dimethyl groups enhances its solubility and reactivity, making it more versatile in various applications compared to its analogs.
Eigenschaften
CAS-Nummer |
72236-27-2 |
|---|---|
Molekularformel |
C12H28N2O4 |
Molekulargewicht |
264.36 g/mol |
IUPAC-Name |
N-methyl-2-[2-[2-[2-[2-(methylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |
InChI |
InChI=1S/C12H28N2O4/c1-13-3-5-15-7-9-17-11-12-18-10-8-16-6-4-14-2/h13-14H,3-12H2,1-2H3 |
InChI-Schlüssel |
ABBOMYUJVDTGJP-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCOCCOCCOCCOCCNC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2,3-dimethoxybenzylidene)amino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione](/img/structure/B14141210.png)
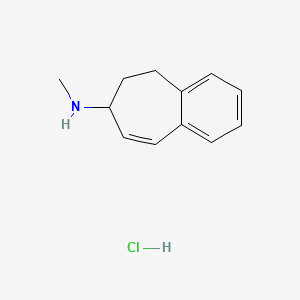
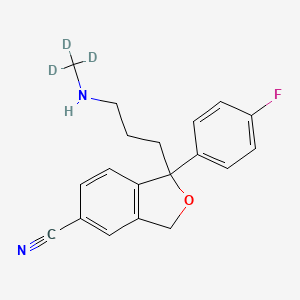
![Pyrido[3,2-g]quinoline-2,8-dicarboxylic acid, dimethyl ester](/img/structure/B14141237.png)
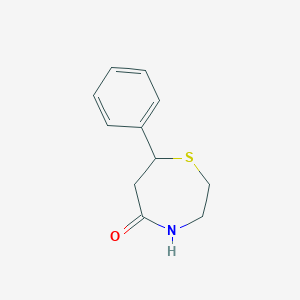
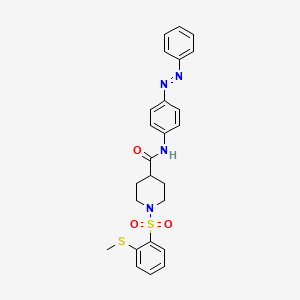
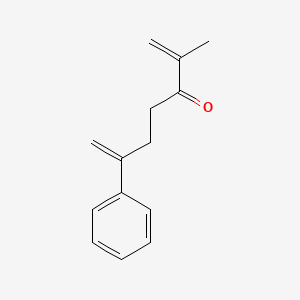

![2-[[4-(Azepan-1-yl)-7-nitro-2,1,3-benzoxadiazol-5-yl]amino]ethanol](/img/structure/B14141261.png)


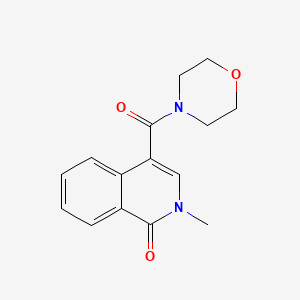
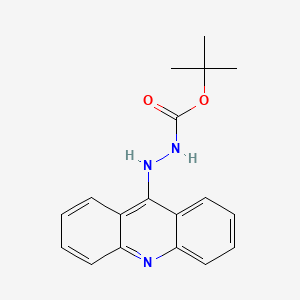
![1-(5-Isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(3-methoxyphenyl)urea](/img/structure/B14141303.png)
